molecular formula C11H12N4O2 B8357677 1-(cyclobutylmethyl)-5-nitro-1H-benzotriazole

1-(cyclobutylmethyl)-5-nitro-1H-benzotriazole

Cat. No. B8357677
M. Wt: 232.24 g/mol
InChI Key: ZOKIJMATEBHZFV-UHFFFAOYSA-N
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Patent
US08975286B2

Procedure details

A mixture of 1-(cyclobutylmethyl)-5-nitro-1H-benzotriazole (3-2, 1.2 g, 5.17 mmol, 1 equiv) and 10% palladium on carbon (0.6 g) in ethanol (50 mL) was stirred at 23° C. under a hydrogen balloon for 20 h. The catalyst was filtered onto a pad of diatomaceous earth and washed with ethanol (100 mL). The filtrate was concentrated to give 1-(cyclobutylmethyl)-1H-benzotriazol-5-amine (3-3) as a grey solid. 1H NMR (300 MHz, CDCl3) δ 7.32 (d, 1H, J=8.9 Hz), 7.20 (d, 1H, J=1.8 Hz), 6.92 (dd, 1H, J=8.5, 1.8 Hz), 4.56 (d, 2H, J=7.3 Hz), 3.80 (br s, 2H), 2.95 (p, 1H, J=7.3 Hz), 2.05 (m, 2H), 1.88 (m, 4H) ppm. LRMS m/z (M+H) 203.0 found, 203.1 required.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][N:6]2[C:10]3[CH:11]=[CH:12][C:13]([N+:15]([O-])=O)=[CH:14][C:9]=3[N:8]=[N:7]2)[CH2:4][CH2:3][CH2:2]1>[Pd].C(O)C>[CH:1]1([CH2:5][N:6]2[C:10]3[CH:11]=[CH:12][C:13]([NH2:15])=[CH:14][C:9]=3[N:8]=[N:7]2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CCC1)CN1N=NC2=C1C=CC(=C2)[N+](=O)[O-]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. under a hydrogen balloon for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered onto a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with ethanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCC1)CN1N=NC2=C1C=CC(=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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